molecular formula C17H21NO B1380040 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol CAS No. 1181746-78-0

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol

Cat. No. B1380040
CAS RN: 1181746-78-0
M. Wt: 255.35 g/mol
InChI Key: LQSOEPAYZCMLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol, also known as 2-benzylamino-1-phenylethanol, is an organic compound that is widely used in the synthesis of various compounds and drugs. It is a colorless, water-soluble liquid with a pleasant odor. Due to its unique properties, it has been used in a variety of applications, including in the synthesis of pharmaceuticals, cosmetics, and food additives.

Scientific Research Applications

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of pharmaceuticals, cosmetics, and food additives. It has also been used in the synthesis of a variety of heterocyclic compounds, including pyridines, indoles, and thiazoles. Additionally, it has been used in the synthesis of a variety of organic compounds, including amines, esters, and nitriles.

Mechanism of Action

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol acts as a nucleophile in the reaction, attacking the positively charged carbon atom of the benzyl chloride molecule. This results in the formation of a covalent bond between the two molecules. The sodium hydroxide then acts as a base, protonating the benzyl chloride molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to possess antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

The use of 2-(benzylamino)-1-(4-ethylphenyl)ethan-1-ol in laboratory experiments has a number of advantages. It is relatively inexpensive and readily available, and it is relatively stable under a wide range of conditions. However, it is important to note that it is a highly reactive compound, and as such, care must be taken to ensure that it is handled properly. Additionally, it is important to note that it is a highly flammable liquid, and as such, it should be stored in a well-ventilated area.

Future Directions

The use of 2-(benzylamino)-1-(4-ethylphenyl)ethan-1-ol in scientific research has a number of potential future directions. It could be used in the synthesis of new pharmaceuticals, cosmetics, and food additives. Additionally, it could be used in the synthesis of new heterocyclic compounds, such as pyridines, indoles, and thiazoles. Furthermore, it could be used in the synthesis of new organic compounds, such as amines, esters, and nitriles. Finally, it could be used to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

properties

IUPAC Name

2-(benzylamino)-1-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-14-8-10-16(11-9-14)17(19)13-18-12-15-6-4-3-5-7-15/h3-11,17-19H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSOEPAYZCMLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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